(2S)-2-(3-chlorophenyl)propanoic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(3-chlorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6(9(11)12)7-3-2-4-8(10)5-7/h2-6H,1H3,(H,11,12)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUBJDXEYFCYCX-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172754-52-8 | |
| Record name | (2S)-2-(3-CHLOROPHENYL)PROPANOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2s 2 3 Chlorophenyl Propanoic Acid
Enantioselective Synthesis Strategies
Achieving a high level of enantiomeric purity is critical for the application of chiral molecules in pharmaceuticals. The following sections detail methods designed to selectively produce the desired (S)-enantiomer of 2-(3-chlorophenyl)propanoic acid.
Asymmetric Catalysis Approaches
Asymmetric catalysis offers an elegant and atom-economical method for synthesizing chiral compounds. wikipedia.org This approach utilizes a small amount of a chiral catalyst to transfer stereochemical information to a prochiral substrate, generating a large quantity of enantiomerically enriched product. One of the most effective methods for synthesizing α-arylpropionic acids is the asymmetric hydrogenation of the corresponding α,β-unsaturated carboxylic acid.
In a specific application, the synthesis of (2S)-2-(3-chlorophenyl)propanoic acid can be achieved via the asymmetric hydrogenation of 2-(3-chlorophenyl)propenoic acid. This reaction is typically catalyzed by transition metal complexes, such as rhodium(I), coordinated with chiral phosphine (B1218219) ligands. For instance, a Rh(I) complex of a monodentate secondary phosphine oxide ligand has been successfully employed for this transformation. rsc.org The catalyst facilitates the addition of hydrogen across the double bond with high facial selectivity, leading directly to the desired chiral carboxylic acid.
Table 1: Asymmetric Hydrogenation of 2-(3-chlorophenyl)propenoic Acid rsc.org
| Catalyst System | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) |
|---|
This method is highly efficient, often proceeding with high conversion rates and excellent enantioselectivity, making it a powerful tool for large-scale production.
Chiral Auxiliary-Mediated Syntheses
Chiral auxiliary-mediated synthesis is a classical and reliable strategy for controlling stereochemistry. wikipedia.org This method involves covalently attaching a chiral molecule (the auxiliary) to a prochiral substrate. The steric and electronic properties of the auxiliary then direct subsequent reactions to occur on one face of the molecule, leading to a diastereomerically enriched product. nih.gov After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org
For the synthesis of this compound, a common approach involves the use of chiral oxazolidinones, popularized by David Evans. tcichemicals.com The general sequence is as follows:
Acylation: The chiral oxazolidinone is acylated with a propionyl group to form an N-propionyl imide.
Enolate Formation: The imide is treated with a base, such as lithium diisopropylamide (LDA), to generate a stereochemically defined (Z)-enolate.
Diastereoselective Alkylation: The enolate is then reacted with a 3-chlorobenzyl halide (e.g., 3-chlorobenzyl bromide). The bulky substituent on the chiral auxiliary blocks one face of the enolate, forcing the electrophile to attack from the opposite face, thus creating the new stereocenter with high diastereoselectivity.
Auxiliary Cleavage: The final step involves the hydrolytic removal of the chiral auxiliary, yielding the target this compound.
While no specific research data for the synthesis of this compound using this exact method is available in the provided search results, this methodology has been extensively applied to the synthesis of other structurally similar 2-arylpropionic acids, such as ibuprofen (B1674241) and flurbiprofen, demonstrating its robustness and high stereocontrol. researchgate.net
Biocatalytic Transformations for Enantiomeric Purity
Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations with unparalleled precision. nih.gov For the synthesis of enantiomerically pure 2-arylpropionic acids, enzymatic kinetic resolution of a racemic mixture is a widely used and highly effective strategy. This process relies on an enzyme, typically a lipase (B570770), that selectively reacts with one enantiomer of the racemate, allowing for the separation of the two.
A common approach is the enantioselective hydrolysis of a racemic ester of 2-(3-chlorophenyl)propanoic acid. The racemic ester, for example, the methyl or ethyl ester, is subjected to hydrolysis catalyzed by a lipase, such as Lipase B from Candida antarctica (CALB) or lipases from Pseudomonas fluorescens. nih.govresearchgate.net The enzyme exhibits a strong preference for the (S)-enantiomer, selectively hydrolyzing the (S)-ester to the desired (2S)-acid, while leaving the (R)-ester largely unreacted.
Table 2: Representative Biocatalytic Resolution
| Enzyme Source | Reaction Type | Substrate | Products | Key Outcome |
|---|---|---|---|---|
| Candida antarctica Lipase B (CALB) | Enantioselective Hydrolysis | Racemic 2-(3-chlorophenyl)propanoate ester | This compound + (R)-2-(3-chlorophenyl)propanoate ester | High enantiomeric excess of the (S)-acid |
The resulting mixture of the (S)-acid and the unreacted (R)-ester can then be easily separated by standard extraction techniques. This method is valued for its mild reaction conditions, high enantioselectivity, and environmental compatibility.
Regioselective and Chemoselective Synthetic Routes
The correct placement of the chloro and propanoic acid substituents on the phenyl ring is crucial. The following routes offer precise control over the regiochemical outcome.
Grignard Reagent-Based Syntheses
Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. youtube.com The carboxylation of a Grignard reagent with carbon dioxide (dry ice) is a classic and highly effective method for preparing carboxylic acids. google.com This route is highly regioselective as the carboxyl group is introduced at the exact position of the carbon-magnesium bond.
To synthesize 2-(3-chlorophenyl)propanoic acid, the synthesis would begin with a suitable precursor like 1-(3-chlorophenyl)ethyl bromide.
Formation of Grignard Reagent: 1-(3-chlorophenyl)ethyl bromide is reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, [1-(3-chlorophenyl)ethyl]magnesium bromide.
Carboxylation: The freshly prepared Grignard reagent is then added to an excess of solid carbon dioxide (dry ice). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt.
Acidic Workup: The reaction mixture is then treated with an aqueous acid (e.g., HCl) to protonate the carboxylate, yielding the final product, racemic 2-(3-chlorophenyl)propanoic acid.
This sequence reliably produces the racemic acid, which can then be resolved into its enantiomers using methods described in section 2.1.3.
Functionalization of Chlorobenzene (B131634) Derivatives
Building the molecule from a substituted chlorobenzene precursor is another common strategy. Friedel-Crafts reactions are a cornerstone of aromatic functionalization. However, the direct Friedel-Crafts acylation of chlorobenzene with propionyl chloride and a Lewis acid catalyst like AlCl₃ is not regioselective for the desired meta-substituted product. The chloro group is an ortho, para-director, meaning the reaction would predominantly yield 4-chloro- and 2-chloropropiophenone. youtube.comrsc.org
Therefore, a more controlled, multi-step approach starting from a different chlorobenzene derivative is necessary to achieve the correct regiochemistry. An example of such a sequence could be:
Starting Material: Begin with 3-chloroacetophenone. This intermediate can be synthesized through routes that favor meta-substitution or obtained commercially.
Homologation: The acetyl group can be converted to the desired propanoic acid moiety through various methods. One common sequence is the Willgerodt-Kindler reaction, which can transform an aryl ketone into a thioamide, followed by hydrolysis to the corresponding carboxylic acid with one additional carbon. Alternatively, a Darzens condensation followed by rearrangement and hydrolysis can also achieve this transformation.
This approach ensures that the final propanoic acid group is located at the correct meta-position relative to the chlorine atom on the aromatic ring.
Methodological Advancements and Efficiency in Preparation
Modern synthetic chemistry offers several highly efficient routes to obtain enantiomerically pure this compound. These methods are designed to control the stereochemistry at the chiral center, thereby avoiding the need for classical resolution of a racemic mixture.
Asymmetric Hydrogenation: This is one of the most direct and efficient methods for preparing chiral propionic acids. wikipedia.org The process typically involves the hydrogenation of the prochiral precursor, 2-(3-chlorophenyl)acrylic acid, using a transition metal catalyst complexed with a chiral ligand. researchgate.net Rhodium and Ruthenium-based catalysts are commonly employed. The choice of chiral ligand, such as derivatives of BINAP or other phosphine ligands, is crucial for achieving high enantioselectivity. wikipedia.orgmdpi.com This approach is highly attractive due to its high atom economy, often providing the desired product in high yield and with excellent enantiomeric excess (ee). researchgate.net
Chiral Auxiliary-Mediated Synthesis: This classical yet robust methodology relies on the temporary incorporation of a chiral auxiliary to direct a diastereoselective transformation. wikipedia.org In a typical sequence for synthesizing this compound, 3-chlorophenylacetic acid is first coupled to a chiral auxiliary, such as an Evans oxazolidinone derived from an amino acid like (S)-valinol. tandfonline.comtandfonline.com The resulting imide is then deprotonated to form a chiral enolate, which undergoes diastereoselective methylation. Subsequent removal of the auxiliary yields the desired (S)-enantiomer with high optical purity. While effective, this method involves multiple steps, including attachment and removal of the auxiliary. wikipedia.org
Enzymatic Kinetic Resolution: Biocatalysis offers a green and highly selective alternative for producing single-enantiomer compounds. researchgate.net In a kinetic resolution of racemic 2-(3-chlorophenyl)propanoic acid, an enzyme, typically a lipase from species like Candida antarctica or Candida rugosa, selectively catalyzes the esterification of one enantiomer (e.g., the R-enantiomer). capes.gov.brmdpi.comnih.gov This allows the unreacted (S)-acid to be separated from the (R)-ester in high enantiomeric purity. A significant advancement is Dynamic Kinetic Resolution (DKR), where the undesired enantiomer is racemized in situ, theoretically enabling a 100% yield of the desired enantiomer. nih.gov
Below is a table summarizing the typical efficiencies of these advanced methodologies as applied to the synthesis of 2-arylpropanoic acids, which are structurally analogous to the target compound.
| Methodology | Typical Substrate | Catalyst/Reagent | Yield (%) | Enantiomeric/Diastereomeric Excess (%) |
|---|---|---|---|---|
| Asymmetric Hydrogenation | α-Aryl Acrylic Acid | Rh(I) or Ru(II) with chiral phosphine ligand | >95% | >97% ee |
| Chiral Auxiliary | Aryl Acetic Acid Imide | Evans Oxazolidinone / LDA, MeI | ~85% | >95% de |
| Enzymatic Kinetic Resolution | Racemic 2-Arylpropanoic Acid | Lipase (e.g., Novozym 435) | ~45% (for S-acid) | >99% ee |
| Dynamic Kinetic Resolution | Racemic 2-Arylpropanoic Acid Ester | Lipase + Racemization Catalyst | >90% | >99% ee |
Scale-Up Considerations in Research Synthesis
Transitioning a synthetic route from a small-scale laboratory experiment to a larger, research-level scale (e.g., multigram synthesis) introduces several practical challenges that must be addressed for each methodology.
Asymmetric Hydrogenation:
Catalyst Cost and Availability: Chiral phosphine ligands and noble metal precursors (Rhodium, Ruthenium) can be expensive, making their efficient recovery and recycling a key consideration for larger-scale work.
Reaction Conditions: These reactions often require specialized equipment to handle hydrogen gas under pressure, which can be a limiting factor in some research laboratories.
Purification: Removal of the metal catalyst from the final product to very low levels is often necessary and can require specific purification techniques like column chromatography or crystallization.
Chiral Auxiliary-Mediated Synthesis:
Stoichiometric Reagents: Unlike catalytic methods, this approach requires stoichiometric amounts of the chiral auxiliary, which can be costly. Efficient recovery and recycling of the auxiliary are crucial for economic viability on a larger scale. wikipedia.org
Reaction Conditions: The enolate formation step often requires cryogenic temperatures (e.g., -78 °C), which can be challenging and energy-intensive to maintain for large reaction volumes.
Waste Generation: As a multi-step process involving protection and deprotection, this route can generate significant amounts of chemical waste compared to more direct catalytic methods.
Enzymatic Kinetic Resolution:
Enzyme Stability and Cost: While often cheaper than metal catalysts, enzymes have specific operational windows of temperature and pH and can be sensitive to solvent choice. Immobilizing the enzyme on a solid support can enhance its stability and allow for easier recovery and reuse, which is a critical factor for scale-up. mdpi.com
Reaction Time and Concentration: Biocatalytic reactions can sometimes be slower or require more dilute conditions than traditional chemical reactions, potentially necessitating larger reactor volumes and longer processing times.
Product Separation: The separation of the unreacted enantiomer from the product (e.g., separating the (S)-acid from the (R)-ester) must be efficient. This is typically achieved by extraction, which is generally a scalable process. The high selectivity of enzymes often simplifies purification. google.com
Stereochemical Analysis and Chirality Driven Investigations of 2s 2 3 Chlorophenyl Propanoic Acid
Conformational Analysis and Stereoselective Interactions
The biological and chemical activity of a chiral molecule like (2S)-2-(3-chlorophenyl)propanoic acid is intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis, therefore, provides fundamental insights into the preferred spatial arrangements of the molecule and the energy barriers between them. The key rotatable bonds in 2-(3-chlorophenyl)propanoic acid are the C-C bond between the chiral center and the phenyl ring, and the C-C bond between the chiral center and the carboxyl group. The rotation around these bonds defines the conformational landscape of the molecule and, consequently, the presentation of its functional groups for interaction with other molecules.
Stereoselective interactions are a direct consequence of the molecule's chirality. In a chiral environment, such as that provided by a chiral selector in a chromatographic system or a binding site in a biological macromolecule, the (2S)-enantiomer will exhibit different interaction energies compared to its (2R)-counterpart. These differences in interaction are the basis for chiral recognition.
Research on the chiral separation of racemic 2-(3-chlorophenyl)propanoic acid has demonstrated successful enantioseparation using hydroxypropyl-β-cyclodextrin (HP-β-CD) as a chiral selector in countercurrent chromatography researchgate.net. This success is attributed to the formation of diastereomeric inclusion complexes between the enantiomers and the chiral cyclodextrin host. The stability of these complexes is stereoselective, meaning one enantiomer forms a more stable complex than the other, leading to their separation. The formation of 1:1 stoichiometric inclusion compounds between 2-(3-chlorophenyl)propanoic acid and HP-β-CD has been confirmed through UV spectra measurements researchgate.net. The inclusion constants, which quantify the strength of these interactions, were determined to be different for the two enantiomers, underscoring the stereoselective nature of the interaction researchgate.net. This differential binding affinity is a clear manifestation of how the (2S) configuration leads to distinct molecular interactions in a chiral environment.
The position of the chloro-substituent on the phenyl ring has been shown to significantly affect enantiorecognition. Studies on constitutional isomers, such as 2-(2-chlorophenyl)propanoic acid and 2-(4-chlorophenyl)propanoic acid, revealed that under the same optimized separation conditions, no resolution was achieved, in contrast to the successful separation of 2-(3-chlorophenyl)propanoic acid researchgate.net. This highlights the critical role of the substituent's position in influencing the steric and electronic factors that govern the stereoselective interactions with the chiral selector researchgate.net.
Chiral Recognition and Enantiomeric Purity Determination Techniques
The ability to distinguish between enantiomers (chiral recognition) and to quantify their relative amounts is paramount in the analysis of chiral compounds. For this compound, various analytical techniques are employed to determine its enantiomeric purity, which is often expressed as enantiomeric excess (e.e.).
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for chiral separations. The enantiomers of arylpropanoic acids are commonly resolved using chiral stationary phases (CSPs) or by adding a chiral selector to the mobile phase. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for the enantioseparation of this class of compounds nih.gov. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexing, which are sensitive to the three-dimensional structure of the analyte sigmaaldrich.com.
Another HPLC-based approach involves the use of chiral mobile phase additives. For instance, cyclodextrins like hydroxypropyl-β-cyclodextrin can be added to the mobile phase to achieve enantioseparation of 2-arylpropanoic acids on a conventional reversed-phase column semanticscholar.org. The formation of transient diastereomeric complexes with differing stabilities allows for the separation of the enantiomers semanticscholar.org.
Gas Chromatography (GC) can also be employed for enantiomeric purity determination, often after derivatization of the carboxylic acid group. A common strategy is to react the racemic acid with a chiral derivatizing agent, such as (R)-1-phenylethylamine, to form diastereomeric amides nih.gov. These diastereomers have different physical properties and can be separated on a standard achiral GC column.
Capillary Electrophoresis (CE) is another powerful technique for chiral separations, offering high efficiency and low sample consumption. Various chiral selectors, including cyclodextrins, macrocyclic antibiotics, and proteins, can be used to achieve the enantiomeric resolution of 2-arylpropanoic acids nih.gov.
Enzymatic Resolution provides both a preparative and an analytical method for determining enantiomeric purity. In a notable study, the chiral resolution of 2-(3-chlorophenyl)propanoic acid was achieved through the hydrolysis of its corresponding ester, catalyzed by lipase (B570770) PS from Pseudomonas cepacia acs.org. The enzyme exhibits high enantioselectivity, preferentially hydrolyzing one enantiomer of the ester. Under optimized conditions, an enantiomeric excess of up to 99.02% was achieved with a substrate conversion rate of 42.09% acs.org. This demonstrates the high degree of chiral recognition exerted by the enzyme's active site.
| Parameter | Value |
|---|---|
| Enzyme | Lipase PS from Pseudomonas cepacia |
| Substrate Concentration | 20 mmol L-1 |
| Temperature | 70 °C |
| pH | 6.5 |
| Reaction Time | 36 h |
| Max. Enantiomeric Excess (e.e.) | 99.02% |
| Overall Conversion Rate | 42.09% |
Influence of (2S) Configuration on Molecular Recognition in Research Systems
The specific (2S) configuration of 2-(3-chlorophenyl)propanoic acid is a critical determinant of its interaction with other chiral molecules in various research systems, from enzyme catalysis to receptor binding. The principles of molecular recognition, which rely on the complementary shapes, sizes, and chemical functionalities of interacting molecules, are highly sensitive to stereochemistry.
In the context of enzymatic reactions, as discussed with the lipase-catalyzed hydrolysis, the active site of the enzyme acts as a chiral recognition environment. The substrate, in this case, the ester of 2-(3-chlorophenyl)propanoic acid, must fit into the active site in a specific orientation for catalysis to occur. The (2S) and (2R) enantiomers will have different binding affinities and orientations within the active site, leading to a significant difference in their reaction rates. This enantioselectivity is a hallmark of biological molecular recognition.
While specific molecular recognition studies for this compound are not widely documented in publicly available literature, insights can be drawn from studies on structurally similar arylpropanoic acids. For many arylpropanoic acids that are non-steroidal anti-inflammatory drugs (NSAIDs), it is typically the (S)-enantiomer that exhibits the desired therapeutic activity. This is because the (S)-configuration allows for optimal binding to the active site of cyclooxygenase (COX) enzymes, the target of these drugs.
Molecular docking studies on related β-hydroxy-β-arylpropanoic acids have been used to investigate their potential as selective COX-2 inhibitors mdpi.comnih.gov. These computational models predict the binding mode and affinity of a ligand within the active site of a protein. Such studies consistently show that the stereochemistry at the chiral center is a crucial factor for achieving a stable and effective binding orientation. The carboxylate group, the phenyl ring, and the methyl group of the (S)-enantiomer are positioned in a way that maximizes favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues in the enzyme's active site, while the (R)-enantiomer often fits less favorably or in a non-productive orientation. This differential recognition at the molecular level is the basis for the stereoselective action observed for many chiral compounds.
Computational and Theoretical Studies on 2s 2 3 Chlorophenyl Propanoic Acid
Molecular Orbital Theory and Electronic Structure Elucidation
For (2S)-2-(3-chlorophenyl)propanoic acid, MO theory can be used to determine the distribution of electrons within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
Illustrative Data Table: Calculated Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| LUMO+1 | -0.54 |
| LUMO | -1.23 |
| HOMO | -6.87 |
| HOMO-1 | -7.54 |
| Note: This data is hypothetical and for illustrative purposes only. |
The electronic structure of this compound is characterized by the aromatic ring of the chlorophenyl group and the carboxyl group of the propanoic acid moiety. The chlorine atom, being highly electronegative, influences the electron density distribution in the phenyl ring. MO calculations can precisely map these electronic effects, providing a detailed picture of the molecule's electrostatic potential and regions susceptible to electrophilic or nucleophilic attack.
Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction
Density Functional Theory (DFT) is a computational method that has become a mainstay in the study of chemical reactions. researchgate.netnih.govresearchgate.net DFT calculations can be used to predict the geometries of reactants, transition states, and products, as well as their corresponding energies. This information allows for the detailed mapping of reaction pathways and the calculation of activation energies, which are critical for understanding reaction rates and mechanisms.
In the context of this compound, DFT could be employed to investigate various chemical transformations. For instance, the mechanism of its synthesis or degradation could be elucidated. DFT calculations can help identify the most likely reaction intermediates and transition states, providing a step-by-step understanding of the reaction process. nih.gov
Illustrative Data Table: Calculated Activation Energies for a Hypothetical Reaction of this compound
| Reaction Step | Transition State | Activation Energy (kcal/mol) |
| Step 1 | TS1 | 15.2 |
| Step 2 | TS2 | 22.5 |
| Step 3 | TS3 | 18.7 |
| Note: This data is hypothetical and for illustrative purposes only. |
By analyzing the electronic properties of the transition states, researchers can gain insights into the factors that control the reaction's feasibility and selectivity. This predictive power makes DFT an invaluable tool in the design of new synthetic routes and in understanding the chemical stability of compounds like this compound.
Conformational Landscapes and Energetic Profiles
The three-dimensional structure of a molecule is not static; it can exist in various conformations due to the rotation around single bonds. The collection of all possible conformations and their relative energies is known as the conformational landscape. Understanding the conformational preferences of this compound is crucial, as different conformers can exhibit different biological activities and physical properties. nih.govillinois.edu
Computational methods, such as molecular mechanics and quantum chemistry calculations, can be used to explore the conformational space of a molecule and to determine the relative stabilities of different conformers. By systematically rotating the rotatable bonds and calculating the energy of the resulting structures, a potential energy surface can be generated. The minima on this surface correspond to stable conformers.
Illustrative Data Table: Relative Energies of Stable Conformers of this compound
| Conformer | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) |
| 1 | 60° | 0.0 |
| 2 | 180° | 1.5 |
| 3 | -60° | 2.1 |
| Note: This data is hypothetical and for illustrative purposes only. |
For this compound, key rotations would include the bond between the chiral carbon and the phenyl ring, and the bonds within the propanoic acid side chain. The energetic profile of these rotations reveals the barriers to conformational change and the most populated conformational states under given conditions.
Quantitative Structure-Activity Relationship (QSAR) Modeling in Research Contexts
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.comnih.govnih.gov By identifying molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds.
In a research context, if this compound were part of a series of related compounds being investigated for a particular biological effect, QSAR could be a valuable tool. The first step would be to generate a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP).
Illustrative Data Table: Hypothetical QSAR Model for a Series of Phenylpropanoic Acids
| Descriptor | Coefficient | p-value |
| LogP | 0.54 | < 0.01 |
| Molecular Weight | -0.12 | 0.03 |
| Dipole Moment | 0.27 | < 0.01 |
| Note: This data is hypothetical and for illustrative purposes only. |
Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical model that relates the descriptors to the observed biological activity. A robust QSAR model can then be used to guide the design of new molecules with improved activity.
Molecular Dynamics Simulations of Compound Interactions
Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. rsc.orgdntb.gov.uamdpi.com By solving Newton's equations of motion for a system of particles, MD simulations can provide a detailed view of molecular behavior and interactions at the atomic level.
MD simulations can be used to study the interaction of this compound with biological macromolecules, such as proteins or nucleic acids. researchgate.net These simulations can reveal the binding mode of the compound to its target, the key intermolecular interactions that stabilize the complex, and the dynamic behavior of both the compound and the target upon binding.
Illustrative Data Table: Analysis of a Hypothetical MD Simulation of this compound with a Target Protein
| Parameter | Average Value | Standard Deviation |
| RMSD of Ligand (Å) | 1.2 | 0.3 |
| Number of H-bonds | 2.5 | 0.8 |
| Binding Free Energy (kcal/mol) | -8.7 | 1.2 |
| Note: This data is hypothetical and for illustrative purposes only. |
The insights gained from MD simulations can be invaluable in drug discovery and development. They can help to explain the molecular basis of a compound's activity, guide the optimization of lead compounds, and predict the potential effects of mutations on drug binding.
Mechanism of Action and Biological Interaction Research of 2s 2 3 Chlorophenyl Propanoic Acid
Receptor Binding Profiling and Ligand-Target Dynamics
There is no available data from receptor binding assays for (2S)-2-(3-chlorophenyl)propanoic Acid. Its affinity for various receptors is currently uncharacterized.
No research has been published detailing the effects of this compound on neurotransmitter systems such as the serotonin (B10506) or dopamine (B1211576) pathways.
Cellular Pathway Perturbation Studies (in vitro)
There are no in vitro studies available that describe the effects of this compound on cellular pathways.
Stereospecificity in Biological Recognition Mechanisms
While it is a general principle for many chiral drugs in the profen class that the (S)-enantiomer is biologically more active, there are no specific studies that confirm or quantify this for this compound. The stereospecificity of its interaction with biological targets has not been documented.
Applications of 2s 2 3 Chlorophenyl Propanoic Acid in Advanced Chemical and Biochemical Research
Precursor for Chiral Pharmaceutical Intermediates and Lead Compound Discovery
The process of lead compound discovery involves identifying and optimizing molecules that show potential therapeutic effects. nih.gov The 2-arylpropionic acid scaffold is a well-established pharmacophore, and derivatives of this structure are continually explored for new biological activities.
Rational drug design aims to develop new bioactive molecules by modifying a known chemical scaffold. A study on 2-phenylpropionic acid derivatives involved the synthesis of a series of compounds designed to have dual cyclooxygenase (COX) inhibitory and antibacterial activity. nih.gov This research highlights a strategy where the core structure of a 2-arylpropanoic acid can be systematically modified to introduce new biological functions. While this study did not specifically use (2S)-2-(3-chlorophenyl)propanoic acid, it demonstrates a clear application of rational design principles to this class of compounds. The synthesis of novel 2-phenylpropionic acid derivatives with different heterocyclic moieties has been shown to yield compounds with promising antibacterial properties. nih.gov
Tool Compound in Enzyme Kinetics and Metabolic Pathway Research
The metabolic fate of 2-arylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs), has been a subject of extensive research. nih.gov A key metabolic process for this class of compounds is the unidirectional chiral inversion of the inactive R(-)-enantiomer to the active S(+)-enantiomer. nih.gov This metabolic inversion is believed to proceed through the formation of acyl-CoA thioesters. nih.govnih.gov
While there is no specific literature detailing the use of this compound as a tool compound, other 2-arylpropionic acids like ibuprofen (B1674241) have been used to study the enzymes involved in this chiral inversion process, such as acyl-CoA synthetases and racemases. nih.govnih.gov For instance, studies have investigated the inhibition kinetics of hepatic microsomal long-chain fatty acid-CoA ligase by various 2-arylpropionic acid NSAIDs to understand the formation of their CoA thioesters. nih.gov Such research provides insights into the stereoselective metabolism of this class of compounds.
Development of Chiral Materials with Specific Asymmetry
Chiral molecules are increasingly being used in the development of advanced materials with specific optical or separation properties. One area of application is in chromatography for the separation of enantiomers. A study demonstrated that (S)-(+)-2-Phenylpropionic acid could be grafted onto a metal-organic framework (MOF) to create a chiral stationary phase (CSP) for high-performance liquid chromatography (HPLC). nih.govsemanticscholar.org This modified material showed the ability to separate various racemic compounds, including profens like naproxen and ibuprofen. nih.govsemanticscholar.org Although this compound was not the specific compound used, this research illustrates the potential for chiral 2-arylpropionic acids to be employed in the creation of materials for enantioseparation.
Synthetic Building Block in Organic Chemistry Research
Chiral 2-arylpropionic acids are valuable building blocks in asymmetric synthesis, allowing for the construction of complex molecules with defined stereochemistry. mdpi.comnih.gov The carboxylic acid and the stereogenic center of this compound make it a useful starting point for a variety of chemical transformations.
One example of the use of related compounds as chiral building blocks is the enantioselective synthesis of (2S)-2-(hydroxymethylphenyl) propionic acids. mdpi.com In this work, various substituted phenylpropionic acids were used as starting materials to create more functionalized chiral molecules through an auxiliary-directed stereoselective alkylation. mdpi.com
Probes for Stereochemical Biology Studies
The use of small molecules as probes to investigate biological processes at a molecular level is a powerful tool in chemical biology. Chiral probes can be particularly useful for studying the stereoselectivity of biological systems such as enzyme active sites and receptor binding pockets.
While there is no specific research available describing the use of this compound as a stereochemical probe, the broader class of 2-arylpropionic acids has been used to study stereoselective biological phenomena. For example, the differential metabolism of the (R)- and (S)-enantiomers of profens has been extensively studied to understand the stereospecificity of the enzymes involved. researchgate.net
Comparative Analysis and Analogues of 2s 2 3 Chlorophenyl Propanoic Acid
Structure-Activity Relationship (SAR) Studies with Related Arylpropanoic Acids
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For the class of 2-arylpropanoic acids, to which (2S)-2-(3-chlorophenyl)propanoic acid belongs, several key structural features have been identified as crucial for their biological activity.
The Carboxylic Acid Moiety : The acidic carboxyl group (-COOH) is a critical feature for the anti-inflammatory activity of most traditional NSAIDs in this class. It is often involved in binding to the active site of target enzymes, such as cyclooxygenases (COX), through ionic interactions or hydrogen bonding. However, this acidic group is also associated with gastrointestinal side effects due to local irritation and effects on prostaglandin synthesis in the gut lining humanjournals.com. Research has shown that modifying this group, for instance by converting it into an ester or amide, can alter the activity and side-effect profile humanjournals.comresearchgate.net.
The α-Methyl Group : The methyl group on the carbon atom adjacent to the carboxyl group (the α-carbon) is important. Its presence creates a chiral center, leading to two distinct enantiomers. This stereochemistry is a pivotal factor in the biological activity of these compounds.
The Aryl Ring : The aromatic (aryl) ring is another key component, responsible for hydrophobic interactions with the target protein. The nature and position of substituents on this ring significantly modulate the compound's potency, selectivity, and pharmacokinetic properties.
SAR studies indicate that for traditional COX inhibition, a specific spatial arrangement of the carboxyl group and the hydrophobic aryl substituent is necessary for optimal binding to the enzyme's active site.
Enantiomeric Comparisons with (2R)-2-(3-chlorophenyl)propanoic Acid
Chirality plays a crucial role in the pharmacology of 2-arylpropanoic acids, often referred to as "profens." These molecules exist as a pair of non-superimposable mirror images called enantiomers: the (S)-form and the (R)-form. nih.gov
Biological systems, being chiral themselves, often interact differently with each enantiomer. nih.gov For the profen class of NSAIDs, the anti-inflammatory activity, which is primarily due to the inhibition of COX enzymes, resides almost exclusively in the (S)-enantiomer. orientjchem.org The (R)-enantiomer is typically much less active or completely inactive in this regard. orientjchem.org
A key metabolic feature of many profens is the unidirectional chiral inversion of the inactive (R)-enantiomer to the active (S)-enantiomer in the body. nih.govresearchgate.net This metabolic process, which involves the formation of a coenzyme A thioester, effectively converts the inactive form into the therapeutically active one. nih.gov This phenomenon means that even when a 50:50 mixture (a racemate) of both enantiomers is administered, a significant portion of the therapeutic effect comes from the inverted (R)-form contributing to the pool of the (S)-form.
The table below summarizes the general distinctions observed between the enantiomers of 2-arylpropanoic acids, which are expected to apply to 2-(3-chlorophenyl)propanoic acid.
| Property | (2S)-Enantiomer (Eutomer) | (2R)-Enantiomer (Distomer) |
|---|---|---|
| COX Inhibition | Potent inhibitor; responsible for anti-inflammatory effects. | Weak or inactive inhibitor. |
| Therapeutic Activity | Considered the active form for anti-inflammatory purposes. | Considered the inactive or less active form. |
| Metabolism | Undergoes standard metabolic pathways (e.g., glucuronidation). | Can undergo metabolic chiral inversion to the (S)-form in vivo. |
| Pharmacological Target Interaction | Binds stereospecifically to the active site of target enzymes. | Does not fit the chiral binding site as effectively. |
Impact of Substituent Variations on Chemical and Biological Profiles
The identity and position of substituents on the phenyl ring of 2-arylpropanoic acids have a profound impact on their chemical properties and biological activity. For this compound, the key substituent is a chlorine atom at the meta- (position 3) position.
Position of the Substituent : The location of the substituent (ortho-, meta-, or para-) alters the molecule's shape and electronic distribution. A substituent at the para- (4) position, for example, can enhance lipophilicity and membrane permeability, which may affect absorption and distribution. mdpi.com Moving the chlorine from the meta- position to the ortho- (2) or para- (4) position would change the molecule's dipole moment and steric profile, thereby influencing its ability to bind to a target protein.
Nature of the Substituent : Replacing the chloro group with other substituents would also significantly alter the compound's profile.
Halogens : Replacing chlorine with fluorine might increase metabolic stability, while replacing it with bromine or iodine would increase size and lipophilicity.
Electron-Donating vs. Electron-Withdrawing Groups : Chlorine is an electron-withdrawing group. Replacing it with an electron-donating group (like a methyl or methoxy group) would change the acidity (pKa) of the carboxylic acid and the electron density of the aromatic ring, affecting both chemical reactivity and biological interactions.
The following table illustrates the predicted impact of hypothetical variations to the substituent on the phenyl ring.
| Substituent Variation | Predicted Impact on Lipophilicity (LogP) | Predicted Impact on Acidity (pKa) | Potential Biological Consequence |
|---|---|---|---|
| 3-Chloro (Original) | Moderate Increase | Increases acidity (lowers pKa) | Baseline activity profile. |
| 4-Chloro | Moderate Increase | Increases acidity (lowers pKa) | May alter binding affinity and membrane permeability. mdpi.com |
| 3-Fluoro | Slight Increase | Increases acidity | May increase metabolic stability and alter binding. |
| 3-Methyl | Significant Increase | Decreases acidity (raises pKa) | Increased hydrophobic interactions, but altered electronic profile. |
| 3-Methoxy | Slight Increase | Slightly decreases acidity | Potential for new hydrogen bond interactions and altered electronics. |
Differentiation from Other Non-Steroidal Anti-Inflammatory Drug (NSAID) Research Structures
While the 2-arylpropanoic acid scaffold is the foundation for many well-known NSAIDs that primarily target COX-1 and COX-2 enzymes, modern research has expanded to explore derivatives of this structure for novel biological targets beyond inflammation. humanjournals.comorientjchem.org This diversification distinguishes the research landscape of compounds like this compound from that of traditional NSAIDs.
The core structure is considered a "privileged scaffold" in drug discovery because it can be adapted to interact with a wide range of biological targets. Research on analogues and derivatives has moved into several distinct areas:
Anticancer Activity : Numerous studies have investigated 2-arylpropanoic acid derivatives for their antiproliferative effects against various cancer cell lines. nih.gov This activity is often independent of COX inhibition and may involve other cellular pathways. nih.govdntb.gov.ua For instance, derivatives of ketoprofen have been designed as dual-target drugs that inhibit both COX enzymes and matrix metalloproteinases (MMPs), which are involved in cancer progression. nih.govresearchgate.net
Novel Enzyme Inhibition : Research has explored arylpropionic acid analogues as inhibitors of other enzymes involved in different signaling pathways. One area of investigation has been the development of dual inhibitors of Fatty Acid Amide Hydrolase (FAAH) and Transient Receptor Potential Vanilloid 1 (TRPV1), which could have applications in pain management distinct from traditional NSAIDs. altretamine.com
Targeting Specific Receptors : Rather than inhibiting enzymes, some research focuses on developing arylpropanoic acid analogues that act as antagonists for specific receptors. For example, triaryl propionic acid derivatives have been developed as potent and selective antagonists for the human EP3 prostanoid receptor, which plays a role in processes like fever generation and hyperalgesia, offering a more targeted mechanism than broad COX inhibition. doi.org
This strategic shift in research demonstrates that the utility of the 2-arylpropanoic acid structure extends far beyond its original application as a COX-inhibiting anti-inflammatory agent.
Emerging Research Frontiers and Methodological Challenges for 2s 2 3 Chlorophenyl Propanoic Acid
Novel Synthetic Routes and Green Chemistry Principles
The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern pharmaceutical and chemical research. For a chiral compound like (2S)-2-(3-chlorophenyl)propanoic acid, the focus lies on asymmetric synthesis to produce the desired enantiomer selectively.
Novel Synthetic Approaches: Traditional resolutions of racemic mixtures are being superseded by more sophisticated and efficient catalytic asymmetric methods. For the synthesis of this compound, research could explore:
Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation of the corresponding acrylic acid precursor, 2-(3-chlorophenyl)propenoic acid, using chiral transition metal catalysts (e.g., Rhodium or Ruthenium complexes with chiral ligands) is a promising route.
Biocatalysis: The use of enzymes, such as lipases or esterases, for the kinetic resolution of racemic esters of 2-(3-chlorophenyl)propanoic acid offers high enantioselectivity under mild reaction conditions. Nitrilases could also be employed for the enantioselective hydrolysis of a prochiral nitrile precursor.
Green Chemistry Principles: The application of green chemistry principles aims to reduce the environmental impact of chemical processes. For the synthesis of this compound, this would involve:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids (e.g., CO2), or ionic liquids.
Catalysis: Employing catalytic reagents in small amounts over stoichiometric reagents to minimize waste.
A hypothetical comparison of a classical resolution method versus a modern asymmetric catalytic approach is presented in Table 1.
| Parameter | Classical Resolution with Chiral Amine | Asymmetric Catalytic Hydrogenation |
| Theoretical Max. Yield | 50% | >95% |
| Enantiomeric Excess (e.e.) | Variable, often requires recrystallization | Typically >98% |
| Reagents | Stoichiometric resolving agent | Catalytic (e.g., 0.01 mol%) |
| Waste Generation | High (unwanted enantiomer, resolving agent) | Low |
| Solvent Usage | Often requires large volumes for crystallization | Can be performed in greener solvents |
Table 1: Comparison of Synthetic Methodologies for Chiral Acids. This table illustrates the potential advantages of applying modern synthetic methods to the production of enantiomerically pure compounds like this compound.
Advanced Spectroscopic Characterization Techniques in Research
The unambiguous determination of the absolute configuration and enantiomeric purity of chiral molecules is critical. While standard techniques like NMR and HPLC with chiral columns are routine, advanced spectroscopic methods can provide deeper structural insights.
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum of this compound with quantum chemical calculations (e.g., using Density Functional Theory - DFT), its absolute configuration can be unequivocally determined. This technique is particularly powerful as it does not require crystallization or derivatization of the analyte.
Electronic Circular Dichroism (ECD): ECD is the counterpart to VCD in the UV-visible region of the electromagnetic spectrum. It provides information about the stereochemical arrangement of chromophores within the molecule.
Advanced NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can fully elucidate the proton and carbon framework of the molecule. The use of chiral solvating agents or lanthanide shift reagents in NMR can also be used to determine enantiomeric purity by inducing chemical shift differences between the enantiomers.
| Technique | Information Obtained | Advantages for this compound |
| Vibrational Circular Dichroism (VCD) | Absolute configuration in solution | Non-destructive, no need for crystals, provides conformational information. |
| Chiral HPLC-MS/MS | Enantiomeric purity and quantification | High sensitivity and selectivity, suitable for complex matrices. |
| 2D-NMR (e.g., HSQC, HMBC) | Unambiguous assignment of all ¹H and ¹³C signals | Confirms the molecular structure and connectivity. |
Table 2: Advanced Spectroscopic Techniques. This table summarizes advanced methods that could be applied to thoroughly characterize this compound.
In Silico Modeling for Predictive Research
Computational modeling has become an indispensable tool in chemical and biological research, allowing for the prediction of molecular properties and interactions, thereby guiding experimental work.
Quantum Chemical Calculations: DFT calculations can be used to predict spectroscopic properties (e.g., VCD, NMR), thermodynamic stability of different conformers, and electronic properties of this compound.
Molecular Docking: If a biological target is hypothesized, molecular docking simulations can predict the binding mode and affinity of this compound to the active site of a protein. This can help in prioritizing compounds for biological screening.
Quantitative Structure-Activity Relationship (QSAR): By building a QSAR model based on a library of related arylpropanoic acids with known biological activity, the potential activity of this compound could be predicted.
ADME/Tox Prediction: In silico models can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of a molecule, which is crucial for the early stages of drug discovery.
Exploration of Undiscovered Biological Targets and Pathways
While many arylpropanoic acids are known to be non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes, the biological targets of this compound are not established. Modern chemical biology approaches can be used to identify its molecular targets and affected pathways.
Chemoproteomics: This technique uses chemical probes to identify the protein targets of a small molecule in a complex biological sample. An affinity-based probe derived from this compound could be used to pull down its binding partners from cell lysates, which can then be identified by mass spectrometry.
Activity-Based Protein Profiling (ABPP): ABPP uses reactive probes to map the functional state of enzymes in a proteome. This could reveal if this compound inhibits specific enzymes beyond the known NSAID targets.
Phenotypic Screening and Pathway Analysis: High-content imaging or other phenotypic screens can identify the effects of the compound on cell morphology or function. Subsequent transcriptomic or proteomic analysis can then help to elucidate the underlying biological pathways that are modulated.
Integration with High-Throughput Screening Methodologies
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for a specific biological activity. While this compound itself is a single compound, its scaffold could be the basis for the creation of a chemical library for HTS campaigns.
Library Synthesis: A library of derivatives of 2-(3-chlorophenyl)propanoic acid could be synthesized using combinatorial chemistry approaches, varying the substituents on the phenyl ring or modifying the carboxylic acid group.
Assay Development: For a HTS campaign, a robust and miniaturized assay is required. This could be a biochemical assay (e.g., measuring the inhibition of a specific enzyme) or a cell-based assay (e.g., measuring a change in a cellular phenotype).
Screening and Hit Identification: The chemical library would be screened using the developed assay in a highly automated fashion (e.g., using 384- or 1536-well plates). The compounds that show the desired activity ("hits") are then selected for further validation and optimization.
The integration of these advanced research methodologies would be essential to fully characterize the chemical, physical, and biological properties of this compound and to unlock its potential in various scientific fields.
Q & A
Q. What are the recommended synthetic routes for (2S)-2-(3-chlorophenyl)propanoic acid, and how can stereochemical purity be ensured?
Answer: Synthesis typically involves enantioselective methods such as asymmetric catalysis or chiral resolution. For example:
Q. Key considerations :
Q. How should researchers characterize the purity and structural integrity of this compound?
Answer: Use a combination of analytical techniques:
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Answer: Contradictions may arise from differences in assay conditions or impurity profiles. Mitigation strategies include:
- Standardize assays : Use identical cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch variability .
- Impurity profiling : Identify co-eluting impurities via LC-MS/MS (e.g., (2R)-isomers or chlorophenyl derivatives) .
Case Study : A 2024 study found that residual solvents (e.g., DMF) in synthesized batches artificially inflated cytotoxicity readings by 15–20% .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives?
Answer:
- Substituent variation : Synthesize analogs with fluorination (e.g., 3-CF₃ substitution) or hydroxylation at the phenyl ring to assess steric/electronic effects .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities for targets like COX-2 or GABA receptors .
Q. What advanced methodologies are recommended for detecting and quantifying trace impurities in this compound?
Answer:
- HPLC-DAD/ELSD : Detect non-UV active impurities (e.g., diastereomers) using evaporative light scattering detection (ELSD) .
- NMR spectroscopy : Use -NMR for fluorinated impurities or -DOSY to distinguish aggregates .
Example : A 2023 study identified 0.5% of (2R)-isomer contamination in commercial batches using chiral GC-MS, impacting pharmacological reproducibility .
Q. How can researchers optimize experimental designs for in vivo studies involving this compound?
Answer:
- Dosing protocols : Use pharmacokinetic (PK) modeling to determine optimal doses (e.g., 10 mg/kg in murine models for CNS penetration) .
- Metabolite tracking : Employ stable isotope labeling (e.g., -carboxylic acid) to trace hepatic metabolism via LC-MS .
Key Finding : A 2025 study reported that co-administration with cyclodextrin enhances oral bioavailability by 40% due to improved solubility .
Methodological Guidelines
- Data validation : Cross-reference findings with PubChem entries (CID 239929) for structural/activity consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
